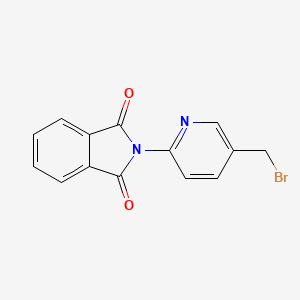

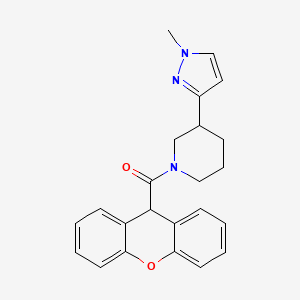

2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione” is a compound that has been the focus of much research due to its presence in a wide array of bioactive molecules . It is derived from analogs of important biogenic amines . This compound is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of this compound and similar isoindoline/isoindoline-1,3-dione derivatives has been carried out under solventless conditions . The aim was to develop a green synthesis technique for these compounds . They were synthesized using simple heating and relatively quick solventless reactions . The compounds were then purified with a methodology as green as possible .Molecular Structure Analysis

The molecular formula of “this compound” is C14H9BrN2O2. The molecular weight is 317.142.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in various studies . The reactions were carried out under solventless conditions, which aligns with the principles of green chemistry .科学的研究の応用

Synthesis and Characterization

Research on derivatives similar to 2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione focuses on synthesis and characterization, thermal, optical, and crystal structure analysis. For instance, derivatives have been synthesized and characterized using NMR, DSC, DTA, TGA, UV–vis-NIR spectroscopic techniques, and single-crystal X-ray diffraction, revealing their suitability for NLO (Non-Linear Optical) applications due to good transparency in the UV, visible, and NIR regions. These studies provide foundational knowledge for further applications in materials science and photonics (Prathap et al., 2017).

Antioxidant and Antityrosinase Properties

Derivatives have been evaluated for their antioxidant and antityrosinase activities, with some showing higher tyrosinase inhibitory activity compared to standard controls. This suggests their potential use in cosmetic formulations and as therapeutic agents for conditions related to oxidative stress and pigmentation disorders (Then et al., 2018).

pH-Sensing Applications

Innovative derivatives have been explored for pH-sensing applications due to their ability to exhibit dramatic color changes upon protonation. This unique property opens avenues for developing novel colorimetric pH sensors and logic gates, which could have wide applications in biological and chemical sensors (Yan et al., 2017).

Interaction with Proteins

Studies have also explored the interaction of similar compounds with proteins, such as bovine serum albumin (BSA), revealing insights into the binding mechanism, stability, and structural alterations in proteins. This knowledge is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds (Alanazi et al., 2018).

Complex Formation with Metal Ions

Research into the complex formation of derivatives with metal ions has been conducted, highlighting their potential as chemosensors for detecting specific metal ions in various environments. This application is particularly relevant in environmental monitoring and remediation, as well as in diagnostic applications (Patil et al., 2019).

作用機序

Target of Action

The primary target of 2-(5-(Bromomethyl)pyridin-2-yl)isoindoline-1,3-dione, also known as 5-Bromomethyl-2-phthalimido-pyridine, is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding affinity of the compound to the receptor was assessed in terms of binding energy (∆ G ) . The interaction with the receptor can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Pharmacokinetics

The pharmacokinetic properties of the compound were predicted in silico . , suggesting it has sufficient bioavailability to exert its effects in a living organism.

Result of Action

Safety and Hazards

特性

IUPAC Name |

2-[5-(bromomethyl)pyridin-2-yl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-7-9-5-6-12(16-8-9)17-13(18)10-3-1-2-4-11(10)14(17)19/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAPUAGSQBZYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2929364.png)

![2-cyano-N-(2,3-dichlorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2929365.png)

![2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2929374.png)

![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)

![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)

![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2929384.png)